Cas no 1881814-87-4 (5-Thiophen-3-ylfuran-3-carboxylic acid)

5-Thiophen-3-ylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-5200950
- 5-(thiophen-3-yl)furan-3-carboxylic acid
- 5-Thiophen-3-ylfuran-3-carboxylic acid
- 1881814-87-4
-
- インチ: 1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11)
- InChIKey: CWLPWAMXFCNXFY-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=CC(C(=O)O)=CO1
計算された属性
- 精确分子量: 194.00376522g/mol
- 同位素质量: 194.00376522g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 78.7Ų
5-Thiophen-3-ylfuran-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5200950-5.0g |
5-(thiophen-3-yl)furan-3-carboxylic acid |
1881814-87-4 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
Enamine | EN300-5200950-0.25g |
5-(thiophen-3-yl)furan-3-carboxylic acid |
1881814-87-4 | 95.0% | 0.25g |
$672.0 | 2025-03-15 | |
Enamine | EN300-5200950-2.5g |
5-(thiophen-3-yl)furan-3-carboxylic acid |
1881814-87-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Aaron | AR028KPT-100mg |
5-(thiophen-3-yl)furan-3-carboxylicacid |
1881814-87-4 | 95% | 100mg |
$672.00 | 2025-02-16 | |
1PlusChem | 1P028KHH-1g |
5-(thiophen-3-yl)furan-3-carboxylicacid |
1881814-87-4 | 95% | 1g |
$1740.00 | 2024-06-17 | |
1PlusChem | 1P028KHH-100mg |
5-(thiophen-3-yl)furan-3-carboxylicacid |
1881814-87-4 | 95% | 100mg |
$643.00 | 2024-06-17 | |
1PlusChem | 1P028KHH-500mg |
5-(thiophen-3-yl)furan-3-carboxylicacid |
1881814-87-4 | 95% | 500mg |
$1370.00 | 2024-06-17 | |
1PlusChem | 1P028KHH-2.5g |
5-(thiophen-3-yl)furan-3-carboxylicacid |
1881814-87-4 | 95% | 2.5g |
$3350.00 | 2024-06-17 | |
Enamine | EN300-5200950-0.05g |
5-(thiophen-3-yl)furan-3-carboxylic acid |
1881814-87-4 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
Enamine | EN300-5200950-0.1g |
5-(thiophen-3-yl)furan-3-carboxylic acid |
1881814-87-4 | 95.0% | 0.1g |
$470.0 | 2025-03-15 |
5-Thiophen-3-ylfuran-3-carboxylic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
5-Thiophen-3-ylfuran-3-carboxylic acidに関する追加情報
5-Thiophen-3-ylfuran-3-carboxylic Acid: A Versatile Heterocyclic Compound with Emerging Applications
5-Thiophen-3-ylfuran-3-carboxylic acid (CAS No. 1881814-87-4) is an intriguing heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This furan-thiophene hybrid molecule combines the electronic properties of both thiophene and furan rings, making it particularly interesting for researchers working in materials science, medicinal chemistry, and organic electronics.
The molecular structure of 5-Thiophen-3-ylfuran-3-carboxylic acid features a furan-carboxylic acid moiety linked to a thiophene ring at the 3-position. This arrangement creates a conjugated system that exhibits interesting electronic properties, which are currently being explored for applications in organic semiconductors and photovoltaic materials. Recent studies suggest that derivatives of this compound may contribute to the development of more efficient organic solar cells, a topic of great interest in renewable energy research.
In pharmaceutical research, the thiophene-furan scaffold present in 5-Thiophen-3-ylfuran-3-carboxylic acid has shown promise as a building block for drug discovery. Many researchers are investigating its potential as a pharmacophore in the design of novel therapeutic agents, particularly in areas such as anti-inflammatory and antimicrobial compounds. The carboxylic acid functional group provides an excellent handle for further chemical modifications, making this compound a valuable intermediate in medicinal chemistry.
The synthesis of 5-Thiophen-3-ylfuran-3-carboxylic acid typically involves multi-step organic reactions that carefully construct the heterocyclic framework. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions to efficiently assemble the molecular architecture. These synthetic methodologies are currently a hot topic in organic chemistry, as they align with the growing demand for green chemistry principles and atom-economical processes.
From a materials science perspective, the π-conjugated system of 5-Thiophen-3-ylfuran-3-carboxylic acid makes it particularly interesting for applications in organic electronics. Researchers are exploring its derivatives as potential components in OLEDs (organic light-emitting diodes) and OFETs (organic field-effect transistors). The compound's ability to participate in charge transport processes while maintaining good solubility in organic solvents makes it attractive for solution-processable electronic devices.
In analytical chemistry, 5-Thiophen-3-ylfuran-3-carboxylic acid has shown utility as a chromophore in various detection systems. Its distinct UV-Vis absorption characteristics make it suitable for use in fluorescent probes and sensor materials. These applications are particularly relevant in the development of new diagnostic tools and environmental monitoring systems, areas that are receiving increased attention due to growing concerns about pollution and health monitoring.
The commercial availability of 5-Thiophen-3-ylfuran-3-carboxylic acid (CAS 1881814-87-4) has expanded in recent years, reflecting the growing interest in this compound. Suppliers typically offer it as a high-purity material suitable for research purposes, with quality specifications that meet the demands of both academic and industrial laboratories. The compound's stability under standard storage conditions makes it convenient for researchers working in various fields.
Looking to the future, research on 5-Thiophen-3-ylfuran-3-carboxylic acid and its derivatives is expected to grow, particularly in the context of sustainable materials and green chemistry applications. The compound's unique combination of electronic properties and synthetic versatility positions it as a potentially important player in the development of next-generation organic materials. As research continues, we may see new applications emerge in areas such as bioimaging, drug delivery systems, and advanced coatings.
For researchers interested in working with 5-Thiophen-3-ylfuran-3-carboxylic acid, it's important to note that proper handling procedures should always be followed, even though the compound is not classified as hazardous. Standard laboratory safety practices, including the use of personal protective equipment and proper ventilation, should be maintained when handling this or any other chemical substance.
The scientific literature contains numerous references to thiophene-furan hybrids similar to 5-Thiophen-3-ylfuran-3-carboxylic acid, highlighting the growing importance of these structures in modern chemistry. Recent publications have explored their use in catalysis, supramolecular chemistry, and as ligands in coordination compounds. This broad range of applications demonstrates the versatility of this molecular framework and suggests that 5-Thiophen-3-ylfuran-3-carboxylic acid will continue to be an important compound for research in the coming years.
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